5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 2-chlorophenyl group and a 3,5-dimethylpiperidinyl moiety. The methyl group at position 2 of the thiazole ring further modulates steric and electronic properties. The molecular complexity arises from the fused heterocyclic system and stereochemical considerations at the chiral center formed by the piperidine and chlorophenyl groups.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-11-8-12(2)10-23(9-11)16(14-6-4-5-7-15(14)20)17-18(25)24-19(26-17)21-13(3)22-24/h4-7,11-12,16,25H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMWXGJLHUGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C22H23ClN4O2S
- Molecular Weight : 443.0 g/mol
- CAS Number : 1052554-57-0
Biological Activity
The compound has been investigated for various biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study demonstrated that it inhibits cell proliferation in human lung cancer cells (A549) and breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF-7 | 15.8 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways:
- Inhibition of Bcl-2 : The compound has been shown to downregulate Bcl-2 expression, a protein that inhibits apoptosis, thereby promoting programmed cell death in cancer cells.
- Activation of Caspases : It activates caspases, which are crucial for the execution phase of cell apoptosis.
- Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Lung Cancer Study : A clinical trial involving patients with advanced non-small cell lung cancer showed promising results when administered in combination with standard chemotherapy agents. The treatment led to a significant increase in overall survival rates compared to controls.
- Breast Cancer Research : In vitro studies on MCF-7 cells indicated that the compound enhances the efficacy of tamoxifen, suggesting a potential role as an adjuvant therapy in hormone receptor-positive breast cancer.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Key Differences: Replaces the 2-chlorophenyl and 3,5-dimethylpiperidine groups with a 3-chlorophenyl-piperazine and a 4-ethoxy-3-methoxyphenyl moiety. Molecular Formula: C25H28ClN5O3S (MW: 514.04). The piperazine ring introduces additional hydrogen-bonding capability compared to the dimethylpiperidine in the target compound .
5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ():
- Key Differences : Substitutes the 2-chlorophenyl with a 3,4-difluorophenyl group.
- Molecular Formula : C19H22F2N4OS (MW: 392.5).
- Impact : Fluorine’s electronegativity and smaller size may alter binding affinity and metabolic stability compared to chlorine. The reduced molecular weight suggests a more compact structure .
Modifications to the Piperidine/Piperazine Ring
- 5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Key Differences: Uses a non-methylated piperidine ring and an ethyl group at position 2 of the thiazole. Molecular Formula: C18H21ClN4OS (MW: 376.9). The ethyl group may enhance lipophilicity .
- 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Key Differences: Incorporates a 3-methylpiperidine and 3,4-dichlorophenyl group. Molecular Formula: C18H20Cl2N4OS (MW: 411.3). The 3-methylpiperidine introduces asymmetry distinct from the 3,5-dimethyl substitution in the target compound .
Core Heterocyclic System Modifications
- (5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (): Key Differences: Replaces the hydroxol group with a ketone and introduces a benzylidene moiety. Impact: The Z-configuration and conjugated system may influence π-π stacking interactions.
- (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (): Key Differences: Simplifies the structure with an (E/Z)-methyleneamino group and a 4-chlorophenyl substituent. Synthetic Yield: 64%, indicating moderate accessibility compared to the target compound’s likely multi-step synthesis .
Key Observations
- Halogen Effects : Chlorine (target compound) vs. fluorine () alters electronic properties and binding interactions. Dichlorophenyl () increases hydrophobicity.
- Piperidine Modifications: Methylation at 3,5-positions (target) vs. 3-methyl () or non-methylated () affects steric bulk and conformational flexibility.
- Synthetic Accessibility : Higher yields in simpler analogs (e.g., 64% in ) suggest the target compound’s synthesis may require optimized conditions due to its complex substitution pattern.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be validated?
Answer:
The synthesis of structurally analogous heterocyclic compounds often involves multi-step reactions, such as nucleophilic substitution, cyclization, and catalytic coupling. For example:
- Stepwise assembly : Start with chlorophenyl and piperidinyl precursors, followed by coupling with thiazolo-triazole scaffolds. Reflux conditions in ethanol with catalysts like Bleaching Earth Clay (pH-12.5) under PEG-400 media can enhance yield .
- Purity validation : Use cross-characterization via IR spectroscopy (to confirm functional groups like -OH or thiazole rings), 1H/13C NMR (to verify substituent positions), and elemental analysis (to assess stoichiometric purity) .
Advanced: How can experimental design principles optimize the synthesis of this compound under resource constraints?
Answer:
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) and identify critical factors. For instance:
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables like reaction time (70–80°C) and catalyst concentration (5–15 wt%).
- Flow chemistry : Adapt continuous-flow systems (e.g., Omura-Sharma-Swern oxidation protocols) to improve reproducibility and reduce side-product formation in scaled-up syntheses .
Basic: What spectroscopic techniques are most reliable for resolving structural ambiguities in this compound?
Answer:
- 1H/13C NMR : Assign chemical shifts to distinguish between regioisomers (e.g., 2-chlorophenyl vs. 3-chlorophenyl substitution). For example, methyl groups on the piperidine ring typically resonate at δ 1.2–1.5 ppm .
- IR spectroscopy : Confirm the presence of a hydroxyl group (broad peak ~3200–3500 cm⁻¹) and thiazole C-S bonds (600–700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight within ±2 ppm error to rule out impurities .
Advanced: How should researchers address contradictions between computational modeling and experimental crystallographic data?
Answer:
- Software cross-validation : Compare SHELXL-refined crystal structures (e.g., using SHELX-76 for small-molecule refinement) with density functional theory (DFT)-optimized geometries. Discrepancies in bond angles >2° may indicate lattice strain or solvent effects .
- ORTEP-3 visualization : Analyze thermal ellipsoids to assess positional uncertainty in crystal structures. High displacement parameters (>0.5 Ų) suggest dynamic disorder requiring re-refinement .
Basic: What are the key reactivity hotspots in this compound for derivatization?
Answer:
- Thiazolo-triazole core : The sulfur atom in the thiazole ring is susceptible to electrophilic substitution (e.g., halogenation).
- Hydroxyl group (-OH) : Can undergo alkylation or acylation to modulate solubility or bioactivity.
- Piperidine nitrogen : Participate in Mannich reactions or form salts to enhance stability .
Advanced: How can researchers analyze conflicting bioactivity data across in vitro and in vivo studies?
Answer:
- Pharmacokinetic profiling : Use HPLC-MS to compare metabolic stability (e.g., hepatic microsomal assays) and plasma protein binding. Poor correlation between in vitro IC50 and in vivo efficacy may arise from bioavailability issues .
- Dose-response modeling : Apply Hill equation fits to in vitro data (e.g., pyrazoline analogs with antitumor activity) and adjust for species-specific ADME differences .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Binary mixtures : Use DMF-EtOH (1:1) for high-polarity intermediates or toluene-hexane for nonpolar derivatives.
- Temperature gradient cooling : Slowly reduce temperature from 80°C to 4°C to minimize amorphous byproducts .
Advanced: What strategies mitigate batch-to-batch variability in multi-gram syntheses?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like enantiomeric purity (>99%) using ICH Q11 guidelines .
Basic: How can researchers validate the absence of toxic intermediates in synthesis workflows?
Answer:
- LC-MS trace analysis : Screen for residual chlorinated byproducts (e.g., 2-chlorobenzaldehyde) using reverse-phase C18 columns.
- Ames test : Assess mutagenicity of isolated intermediates via bacterial reverse mutation assays .
Advanced: What computational tools predict the compound’s binding affinity for target proteins?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., kinase domains) using PyMOL for visualization.
- MD simulations (GROMACS) : Run 100-ns trajectories to evaluate binding stability and identify key residues (e.g., π-π stacking with phenylalanine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
